N'-(Acetyloxy)-4-methylbenzene-1-carboximidamide
Description
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is an organic compound that features an acetyloxy group attached to a 4-methylbenzene-1-carboximidamide structure
Properties
CAS No. |
88303-28-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[[amino-(4-methylphenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-5-9(6-4-7)10(11)12-14-8(2)13/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
MOPLQUPUKUKTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide typically involves the acetylation of 4-methylbenzene-1-carboximidamide. One common method is the reaction of 4-methylbenzene-1-carboximidamide with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) in methanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylalanine: Used in biochemical research and as a building block for peptide synthesis.
Uniqueness
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
